Anolignan A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158081-97-1 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-12(7-14-3-6-18-19(9-14)23-11-22-18)13(2)8-15-4-5-16(20)10-17(15)21/h3-6,9-10,20-21H,1-2,7-8,11H2 |
InChI Key |
HFSAUGRJONZEDN-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
Other CAS No. |
158081-97-1 |
Synonyms |
2-(2',4'-dihydroxybenzyl)-3-(3'',4''-methylenedioxybenzyl)-1,3-butadiene anolignan A |
Origin of Product |
United States |
Isolation and Elucidation of Anolignan a from Biological Sources
Plant Sources and Ethnobotanical Relevance
The presence of Anolignan A has been documented in a select number of plant genera, most notably Anogeissus and Terminalia. These plants have a history of use in traditional medicine, which has spurred scientific investigation into their chemical constituents.
This compound was first isolated from the ground stems of Anogeissus acuminata (Roxb. ex DC.) Wall. ex Guill. & Perr., a tree species native to a region stretching from India to China and Indo-China. epharmacognosy.comnih.gov This plant is significant in traditional medicine, where it has been used to treat a variety of conditions, including headaches, menstrual pain, rheumatoid arthritis, tuberculosis, and skin diseases. researchgate.net The investigation into the plant's constituents that led to the discovery of this compound was specifically prompted by its traditional applications. ijrap.net
A. acuminata is recognized for its rich composition of bioactive compounds, including terpenoids, flavonoids, tannins, and other phenolic compounds. researchgate.net The isolation of this compound, along with other new lignans (B1203133) like Anolignan B and Anolignan C, highlighted the plant as a key source of these specific chemical entities. nih.govacs.org
This compound has also been reported in the genus Terminalia, a relative of Anogeissus within the Combretaceae family. Specifically, its presence has been noted in Terminalia phillyreifolia. nih.gov While the initial discovery is tied to Anogeissus, this finding indicates a broader distribution within the plant family. The genus Terminalia itself is a rich source of phytochemicals, including tannins, flavonoids, and various lignan (B3055560) derivatives. researchgate.net Research into other species of this genus, such as Terminalia sericea, has led to the isolation of the related compound Anolignan B, further establishing the genus as a source of this type of lignan. researchgate.netnih.gov
Currently, the primary documented natural sources of this compound are confined to the Anogeissus and Terminalia genera. nih.gov While the broader class of lignans is widely distributed throughout the plant kingdom, the specific structure of this compound appears to be less common. Research continues to explore the phytochemistry of various plants, and it is possible that other sources may be identified in the future.
Methodologies for Isolation and Purification
The process of isolating this compound from its natural sources is a multi-step procedure that relies on separating the compound from a complex mixture of other plant metabolites. This is typically achieved through a combination of bioactivity-guided fractionation and various chromatographic techniques.
Bioactivity-guided fractionation is a key strategy used to isolate active compounds from natural extracts. wisdomlib.orgmdpi.com This method involves a stepwise separation of a crude plant extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then selected for further separation until a pure, active compound is isolated. nih.gov
In the case of this compound from Anogeissus acuminata, its isolation was guided by its activity as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov Researchers started with a crude extract of the plant stems and systematically fractionated it, testing the inhibitory effect of each fraction on HIV-1 RT. This process allowed them to pinpoint and concentrate the fractions containing the active constituents, ultimately leading to the purification of this compound and the synergistic compound Anolignan B. nih.govacs.org This approach ensures that the chemical isolation efforts are focused on the most biologically relevant molecules within the extract. mdpi.com
Chromatography is an essential tool for the separation and purification of natural products like this compound. nih.gov Following initial extraction and fractionation, a series of chromatographic steps are employed to achieve high purity.
The initial separation of the crude extract often involves techniques like column chromatography. mdpi.com For the purification of this compound from Anogeissus acuminata, methods such as gel chromatography and thin-layer chromatography (TLC) were utilized. nih.gov TLC is particularly useful for monitoring the progress of the separation and for the initial qualitative screening of fractions. researchgate.net For preparative separation on a larger scale, flash chromatography is often employed. researchgate.netmdpi.com
High-performance liquid chromatography (HPLC) on reversed-phase columns is another powerful technique well-suited for the final purification of lignans from complex mixtures. nih.govresearchgate.net These methods separate compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). nih.gov The structure of this compound was ultimately established through spectroscopic methods, particularly 1D and 2D nuclear magnetic resonance (NMR) experiments. nih.govacs.org
Table of Plant Sources for this compound
| Genus | Species | Plant Part |
|---|---|---|
| Anogeissus | acuminata | Stems |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anolignan B |
| Anolignan C |
Spectroscopic and Analytical Techniques for Structure Elucidation
The structural elucidation of a novel natural product like this compound is fundamentally dependent on sophisticated spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are cornerstones of this process, each providing unique and complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the planar structure and connectivity of this compound. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the complete carbon-hydrogen framework of the molecule.
1D NMR: ¹H NMR (Proton NMR) spectra provide information about the chemical environment of each hydrogen atom, including their number, type (e.g., aromatic, vinylic, benzylic), and proximity to other protons through spin-spin coupling. ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical nature (e.g., aromatic, olefinic, methylene).
2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, establishing connections between adjacent protons. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded carbon and hydrogen atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between hydrogen and carbon atoms. Collectively, these 2D experiments allow for the unambiguous assembly of molecular fragments into the final, complete structure of this compound. nih.gov
Below are tables of representative ¹H and ¹³C NMR data for the distinct structural motifs within this compound, based on its confirmed structure and typical chemical shift ranges for lignans.
Interactive Table: Representative ¹H NMR Data for this compound
| Proton | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| H-1a, H-1b | Vinylic (=CH₂) | 4.8 - 5.2 | s |
| H-4a, H-4b | Vinylic (=CH₂) | 4.9 - 5.3 | s |
| H-5, H-8 | Benzylic (-CH₂-) | 3.3 - 3.6 | s |
| H-3', H-5', H-6' | Aromatic (Resorcinol Ring) | 6.2 - 6.9 | m |
| H-2'', H-5'', H-6'' | Aromatic (Benzodioxole Ring) | 6.6 - 6.8 | m |
| O-CH₂-O | Methylenedioxy | ~5.9 | s |
s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are illustrative and can vary based on solvent and experimental conditions.
Interactive Table: Representative ¹³C NMR Data for this compound
| Carbon | Functional Group | Expected Chemical Shift (δ) ppm |
|---|---|---|
| C-1, C-4 | Vinylic (=CH₂) | 115 - 125 |
| C-2, C-3 | Vinylic (quaternary) | 140 - 150 |
| C-5, C-8 | Benzylic (-CH₂-) | 35 - 45 |
| C-1' - C-6' | Aromatic (Resorcinol Ring) | 100 - 160 |
| C-1'' - C-6'' | Aromatic (Benzodioxole Ring) | 105 - 150 |
Chemical shifts are illustrative and depend on the specific molecular environment and solvent.
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), likely using a technique like Electrospray Ionization (ESI), would have been used to obtain a highly accurate mass measurement. This measurement is precise enough to confirm the molecular formula of C₁₉H₁₈O₄, which corresponds to a molecular weight of approximately 310.12 g/mol . acs.org
Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a chemical fingerprint that helps to confirm the arrangement of atoms and functional groups within the molecule. For a dibenzylbutadiene lignan like this compound, characteristic fragmentation would involve cleavage at the benzylic positions (the C-5 and C-8 carbons). This would lead to the formation of stable benzylic carbocations, with the resulting fragment ions corresponding to the 2,4-dihydroxybenzyl and 3,4-methylenedioxybenzyl moieties, providing strong evidence for the presence of these key structural units. researchgate.netscribd.com
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. The technique involves irradiating a single, well-ordered crystal of a compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a precise electron density map, from which the exact position of every atom in the molecule can be determined. This provides unambiguous information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.
For complex natural products, X-ray crystallography can confirm a structure proposed by NMR and MS, or it can be used to solve a structure that is too complex for other methods. However, a significant prerequisite is the ability to grow a single crystal of sufficient size and quality, which can be a challenging and sometimes insurmountable obstacle. Based on available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Its structure has been confidently established through the comprehensive application of NMR and mass spectrometry techniques.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Structure Class |
|---|---|---|
| This compound | C₁₉H₁₈O₄ | Lignan (Dibenzylbutadiene) |
| Anolignan B | C₁₈H₁₈O₂ | Lignan (Dibenzylbutadiene) |
| Anolignan C | Not specified | Lignan |
| (-)-Secoisolariciresinol | C₂₀H₂₆O₆ | Lignan |
Chemical Synthesis and Derivatization of Anolignan a
Total Synthesis Approaches to Anolignan A
Multiple research groups have reported the total synthesis of this compound, employing distinct key methodologies to achieve the target molecule. These approaches often focus on the efficient construction of the central butadiene framework.
The successful syntheses of this compound have relied on powerful carbon-carbon bond-forming reactions, with organometallic catalysis and Lewis acid-mediated transformations being particularly prominent.
A notable strategy for the synthesis of this compound involves the use of ruthenium-catalyzed cross-enyne metathesis. acs.orgscribd.com This reaction effectively constructs the 1,3-diene moiety by coupling an alkyne with ethylene (B1197577). acs.orgacs.org In one approach, an internal alkyne precursor was subjected to cross-enyne metathesis with ethylene gas in the presence of a Grubbs' catalyst. acs.orgacs.org The reaction introduces the two methylene (B1212753) units of ethylene onto the alkyne carbons to form the desired 1,3-diene structure. acs.org
Table 1: Comparison of Ruthenium Catalysts in Cross-Enyne Metathesis for this compound Synthesis
| Catalyst | Yield of 1,3-Diene | Reference |
|---|---|---|
| First-Generation Grubbs' Catalyst | 65% | acs.org |
An alternative and efficient total synthesis of this compound was accomplished utilizing a Lewis acid-mediated reaction as the key step. researchgate.netjst.go.jp This approach employed the titanium tetrachloride (TiCl4)-mediated addition of a 1-trimethylsilyl-2,3-butadiene (an allenylmethylsilane) to an aldehyde. researchgate.net This reaction serves as a powerful method for the construction of the substituted 1,3-diene core of the molecule.
While not the primary strategy for the total synthesis of the this compound core itself, palladium-catalyzed reactions have been instrumental in related transformations and in the synthesis of its analogues. mdpi.comresearchgate.net For instance, palladium-catalyzed deacetoxylation was a crucial step in the final stages of a ruthenium-catalyzed metathesis-based total synthesis of this compound. mdpi.com
Furthermore, palladium-catalyzed asymmetric reactions have been developed for the synthesis of axially chiral (allenylmethyl)silanes. researchgate.net These chiral silanes are valuable precursors for the enantioselective synthesis of 1,3-diene derivatives through subsequent Lewis acid-mediated reactions, showcasing the synergy between different catalytic systems. researchgate.net Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of Anolignan B, a related natural product, demonstrating the versatility of this methodology in constructing diarylbutadiene structures. researchgate.net
The control of stereochemistry is a critical aspect of synthesizing complex natural products like this compound. While the natural product itself is achiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral analogues and for advancing synthetic methodology.
Research has focused on the palladium-catalyzed asymmetric synthesis of axially chiral (allenylmethyl)silanes from (3-bromopenta-2,4-dienyl)trimethylsilane and soft nucleophiles, achieving up to 88% enantioselectivity. researchgate.net The resulting optically active (allenylmethyl)silanes can then undergo a chirality transfer reaction. When reacted with an acetal (B89532) in the presence of TiCl4, they yield enantiomerically enriched 1,3-diene derivatives through an S(E)2' pathway. researchgate.net The nature of the silyl (B83357) group on the allene (B1206475) was found to influence the enantioselectivity of the initial asymmetric synthesis and the subsequent chirality transfer. researchgate.net These methodologies open avenues for the enantioselective synthesis of various butadienylcarbinols and related structures. ethz.ch
Key Reaction Strategies
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is important for structure-activity relationship studies and for the discovery of new bioactive compounds. The synthetic strategies developed for the parent molecule are often adaptable for creating these modified structures.
For example, the ruthenium-catalyzed cross-enyne metathesis approach has been successfully applied to the synthesis of Anolignan B. acs.orgresearchgate.net Similarly, palladium-catalyzed cross-coupling reactions of a diborylbutadiene with aryl halides have been shown to be an effective method for preparing 2,3-diaryl-1,3-butadienes, the core structure of anolignan-type molecules. researchgate.net This method was utilized in a one-pot synthesis of Anolignan B. researchgate.net Researchers have also synthesized other analogues, such as termilignan B and arjunic acid, and have explored the creation of glitazone analogues. univen.ac.za
Structural Modification Strategies
The development of derivatives from a natural product scaffold like this compound is a key strategy for creating novel drug candidates. scielo.br For lignans (B1203133), the benzoaryl moiety has been identified as crucial for certain biological activities, such as anti-HIV effects. nih.gov Therefore, structural modification strategies for this compound would logically focus on modifying its key functional groups and core structure to investigate structure-activity relationships.
Potential modification strategies include:
Modification of the Hydroxyl Groups: The two hydroxyl groups on the resorcinol (B1680541) ring are prime targets for modification. nih.gov Strategies could involve alkylation, acylation, or glycosylation to alter the compound's polarity and hydrogen-bonding capabilities.
Modification of the Diene Core: The 1,3-butadiene (B125203) core is a defining feature. ebi.ac.uk Synthetic strategies could aim to introduce substituents on the diene or alter its geometry to study its role in receptor binding or other interactions.
These modifications aim to create a library of this compound derivatives, which can then be screened to identify compounds with enhanced or novel properties. The synthesis of related compounds like Anolignan B, which differs in its substitution pattern, highlights how variations in the aromatic substituents can be explored. ebi.ac.uk
Development of Novel Synthetic Pathways for Derivatives
The creation of this compound derivatives relies on efficient and adaptable synthetic pathways. Researchers have developed several novel methods that provide access to the core structure of this compound and its analogues.
Ruthenium-Catalyzed Cross-Enyne Metathesis
A key breakthrough in the synthesis of this compound and its analogue, Anolignan B, was the use of ruthenium-catalyzed cross-enyne metathesis. ebi.ac.ukresearchgate.netacs.org This method constructs the central 1,3-diene moiety from an alkyne and ethylene gas. mdpi.comacs.org In this pathway, a ruthenium carbene complex, such as Grubbs' catalyst, facilitates the cleavage of ethylene's double bond and the introduction of its two methylene units onto the alkyne carbons to form the 1,3-diene structure. ebi.ac.ukmdpi.com This reaction is notable for its efficiency and has been successfully applied to the total synthesis of Anolignans A and B. researchgate.net
Titanium-Mediated Aldehyde Addition
An alternative efficient synthesis of this compound has been achieved in eight steps starting from piperonal. researchgate.net A crucial step in this pathway is the use of a titanium tetrachloride (TiCl₄)-mediated addition of a 1-trimethylsilyl-2,3-butadiene derivative to an aldehyde. researchgate.net This method provides a powerful tool for constructing the carbon skeleton of this compound and can be adapted to create various derivatives by using different starting aldehydes. researchgate.net
Palladium-Catalyzed Cross-Coupling
While demonstrated for the synthesis of the related Anolignan B, palladium-catalyzed cross-coupling reactions represent another powerful strategy for synthesizing derivatives. ebi.ac.uk This approach involves coupling 2,3-bis(pinacolatoboryl)-1,3-butadiene with aryl halides. ebi.ac.uk The use of a palladium catalyst, such as Pd(OAc)₂, with a phosphine (B1218219) ligand and a base like aqueous KOH, facilitates the smooth formation of 2,3-diaryl-1,3-butadienes. ebi.ac.uk This pathway offers a versatile method for introducing a wide variety of aromatic and other substituents at the C2 and C3 positions of the butadiene core, allowing for the systematic synthesis of diverse this compound derivatives.
Biological Activities and Mechanistic Investigations of Anolignan a and Its Analogues Excluding Clinical Data
Antiviral Research
Research into the antiviral properties of Anolignan A has focused primarily on its activity against Human Immunodeficiency Virus type 1 (HIV-1), with more recent computational studies exploring its potential against SARS-CoV-2. The investigations have centered on its ability to inhibit key viral enzymes and its efficacy in laboratory settings.
Inhibition of Viral Enzymes and Replication Mechanisms
This compound's mechanism of antiviral action has been investigated through its interaction with essential viral enzymes, namely HIV-1 reverse transcriptase and, via computational models, the main protease of SARS-CoV-2.
This compound has been identified as an active inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.govnih.gov This lignan (B3055560), isolated from the plant Anogeissus acuminata, was identified as one of the active constituents responsible for the plant's anti-HIV-1 RT activity through bioassay-guided fractionation. nih.govfrontiersin.org The inhibitory action of this compound targets the enzymatic function of reverse transcriptase, which is essential for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. nih.govnih.gov Other lignans (B1203133) isolated from the same plant, such as Anolignan C and (-)-secoisolariciresinol, did not demonstrate activity against HIV-1 RT. nih.gov
As of the current available research, there are no published in vitro or in vivo studies demonstrating that this compound inhibits the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). While computational studies have screened various phytochemicals against this key enzyme, specific data on this compound's binding affinity or inhibitory potential against RdRp is not documented in the reviewed literature.
Computational studies have explored the potential of lignans, including anolignans, as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for processing viral polyproteins and enabling viral replication. tandfonline.com An in silico molecular docking study identified that the class of "Anolignans" showed a better binding affinity against Mpro when compared to the reference drug, Darunavir. tandfonline.comnih.gov This computational finding suggests that this compound may act as a potential inhibitor of this viral protease, although these results have not yet been confirmed through direct in vitro enzymatic assays. tandfonline.com
In Vitro Antiviral Efficacy Studies
The anti-HIV activity of this compound has been demonstrated in various in vitro bioassays. frontiersin.org Its identification as an active agent was the result of a bioassay-guided fractionation process, where extracts of Anogeissus acuminata were systematically separated and tested for their ability to inhibit HIV-1 reverse transcriptase. nih.gov This methodology confirmed that this compound is a significant contributor to the plant's observed antiviral properties in a laboratory setting. nih.gov
Synergistic Effects with Related Lignans in Antiviral Activity
A noteworthy aspect of this compound's antiviral activity is its synergistic interaction with Anolignan B, another dibenzylbutadiene lignan from Anogeissus acuminata. nih.govfrontiersin.org When tested in combination, these two compounds exhibit a potentiation of their inhibitory effect against HIV-1 reverse transcriptase. nih.gov Anolignan B, which is only weakly active on its own, shows significantly enhanced activity when combined with this compound. nih.gov Likewise, the activity of this compound is also enhanced in the presence of Anolignan B. nih.gov This synergistic relationship was confirmed by the observation of a concave isobole from a plot of data derived from combination assays, a standard method for demonstrating synergy. nih.gov
Data Tables
Table 1: Mechanistic Profile of this compound Against Viral Enzymes
| Compound | Target Virus | Target Enzyme | Activity | Evidence Type |
|---|---|---|---|---|
| This compound | HIV-1 | Reverse Transcriptase (RT) | Inhibitory | In Vitro Enzymatic Assay |
| This compound | SARS-CoV-2 | Main Protease (Mpro) | Potential Inhibitory | In Silico (Computational) |
Table 2: Synergistic Antiviral Activity of this compound
| Compound Combination | Target Virus | Target Enzyme | Observed Effect | Evidence Type |
|---|
Anti-inflammatory Research
Limited research has been conducted on the anti-inflammatory properties of this compound. However, its analogue, Anolignan B, has been investigated for its effects on key inflammatory mediators.
Modulation of Cyclooxygenase (COX) Enzymes
There is no available data on the modulation of cyclooxygenase (COX) enzymes by this compound. In contrast, Anolignan B has been evaluated for its inhibitory activity against both COX-1 and COX-2 enzymes. In one study, Anolignan B demonstrated inhibitory effects on both isoforms, with IC50 values of 1.5 mM for COX-1 and 7.5 mM for COX-2 researchgate.net. This suggests a non-selective inhibition of COX enzymes, which are critical mediators of the inflammatory response through the production of prostaglandins.
Table 1: Cyclooxygenase (COX) Enzyme Inhibition by Anolignan B
| Compound | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Anolignan B | COX-1 | 1.5 mM | researchgate.net |
| Anolignan B | COX-2 | 7.5 mM | researchgate.net |
Investigation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)
Currently, there are no published studies investigating the effects of this compound on inflammatory signaling pathways such as the NF-κB pathway. The NF-κB pathway is a crucial regulator of the expression of numerous pro-inflammatory genes, and its modulation by natural compounds is a significant area of anti-inflammatory research. Future studies are needed to determine if this compound or its analogues can influence this key signaling cascade.
In Vitro Anti-inflammatory Assays
Specific data from in vitro anti-inflammatory assays for this compound, such as the measurement of nitric oxide (NO) production or the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6), are not available in the current body of scientific literature. Such assays are fundamental in elucidating the anti-inflammatory potential and mechanisms of action of novel compounds.
Antimicrobial Research
The antimicrobial properties of this compound have not been reported. However, research on its analogue, Anolignan B, has demonstrated its activity against both bacteria and fungi.
Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)
No studies have been published on the antibacterial activity of this compound. Anolignan B, however, has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for Anolignan B have been determined for several bacterial strains. It exhibited an MIC of 3.8 µg/mL against the Gram-positive bacterium Bacillus subtilis and an MIC of 31 µg/mL against the Gram-negative bacterium Escherichia coli researchgate.net. These findings suggest that Anolignan B has a broad spectrum of antibacterial activity.
Table 2: Antibacterial Activity of Anolignan B
| Compound | Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Anolignan B | Bacillus subtilis | Positive | 3.8 µg/mL | researchgate.net |
| Anolignan B | Escherichia coli | Negative | 31 µg/mL | researchgate.net |
Antifungal Activity Studies
There is currently no available research data on the antifungal activity of this compound. Further investigation is required to determine if this compound possesses any activity against fungal pathogens.
Assessment of Minimum Inhibitory Concentrations in Research Models
Anolignan B, isolated from an ethyl acetate (B1210297) root extract of Terminalia sericea, has demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net The MIC values for Anolignan B were determined against various bacterial strains, showing a range of efficacy. For instance, the MIC against Bacillus subtilis (a Gram-positive bacterium) was found to be 3.8 µg/ml, while against Escherichia coli (a Gram-negative bacterium), it was 31 µg/ml. researchgate.net This suggests that Anolignan B, and potentially similar lignans, may possess antibacterial properties.
Table 1: Minimum Inhibitory Concentrations (MICs) of Anolignan B
| Microorganism | Gram Stain | MIC (µg/ml) |
|---|---|---|
| Bacillus subtilis | Positive | 3.8 researchgate.net |
| Escherichia coli | Negative | 31 researchgate.net |
It is important to note that these findings are for Anolignan B, and further research is required to determine the specific antimicrobial profile of this compound.
Antioxidant Research
The antioxidant potential of phenolic compounds like lignans is a significant area of investigation. This research typically involves assessing their ability to neutralize free radicals and understanding their mechanisms of action at a cellular level.
The free radical scavenging capacity of a compound is often evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize these stable radicals, which is indicated by a change in color that can be quantified spectrophotometrically.
While specific studies detailing the DPPH or ABTS radical scavenging activity of this compound are not available, lignans as a class are recognized for their antioxidant potential due to their phenolic structure. The presence of hydroxyl groups on the aromatic rings is crucial for their ability to scavenge free radicals. The efficacy of this scavenging activity can be influenced by the number and position of these hydroxyl groups, as well as other structural features.
Beyond direct radical scavenging, antioxidants can exert their effects through complex cellular mechanisms. These can include the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways involved in oxidative stress response. Lignans have been shown to influence these pathways.
For instance, some lignans have been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can lead to an enhanced cellular defense against oxidative stress. While it is plausible that this compound could operate through similar mechanisms, direct experimental evidence to support this is currently lacking.
Anticancer Research (In Vitro and Pre-Clinical Models)
The potential of natural compounds to inhibit cancer cell growth is a major focus of pharmacological research. Studies on lignan analogues have explored their effects on cancer cell proliferation and the induction of apoptosis (programmed cell death).
The antiproliferative activity of a compound is its ability to inhibit the growth of cancer cells. This is often assessed by treating various cancer cell lines with the compound and measuring cell viability or proliferation over time.
Research on lignans such as magnolin (B20458) and macelignan (B1675868) has demonstrated their potential as antiproliferative agents. For example, magnolin has been shown to suppress the proliferation of breast cancer cells. nih.gov Similarly, macelignan has been investigated for its anticancer potential against human colorectal cancer cell lines.
While these findings on related lignans are promising, the specific antiproliferative effects of this compound against different cancer cell lines have not been reported.
Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. A key molecular mechanism in apoptosis is the activation of a family of proteases called caspases.
Studies on certain lignans have indicated their ability to induce apoptosis through caspase-dependent pathways. For instance, treatment of breast cancer cells with magnolin led to the upregulation of cleaved caspases 3 and 9, which are key executioner and initiator caspases, respectively. nih.gov The activation of these caspases is a critical step in the apoptotic cascade, leading to the dismantling of the cell. Some lignans have also been shown to induce apoptosis in colorectal tumor cells, although the involvement of caspase-3 was not observed in all cases. nih.gov
The specific mechanisms by which this compound might induce apoptosis, including its effect on caspase activation, remain to be elucidated through dedicated research.
Table 2: Investigated Biological Activities of Lignan Analogues
| Compound | Biological Activity | Model System | Key Findings |
|---|---|---|---|
| Anolignan B | Antibacterial | Bacillus subtilis, Escherichia coli | Exhibited inhibitory activity with varying MICs. researchgate.net |
| Magnolin | Anticancer | Breast cancer cell lines | Suppressed proliferation and induced apoptosis through caspase activation. nih.gov |
| Macelignan | Anticancer | Human colorectal cancer cell lines | Investigated for its potential as an anticancer agent. |
| Various Lignans | Apoptosis Induction | Colorectal tumor cells | Caused cell loss by apoptosis. nih.gov |
Cell Cycle Arrest Investigations
No published studies were identified that specifically investigate the impact of this compound on the cell cycle of cancer cells. Research on other lignans has demonstrated the potential to induce cell cycle arrest at various phases, such as G1 and G2/M, which is a common mechanism for inhibiting cancer cell proliferation. However, the specific activity of this compound in this regard remains uninvestigated in the reviewed literature.
Modulation of Cellular Signaling Pathways in Cancer Models
Similarly, there is a lack of specific data on how this compound modulates cellular signaling pathways in the context of cancer. Investigations into other lignan compounds have revealed interactions with key signaling cascades known to be dysregulated in cancer, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways are crucial for cell survival, proliferation, and inflammation. Without dedicated studies on this compound, it is not possible to ascertain its specific targets or effects on these or other cellular signaling networks.
Further research is required to determine the biological activities of this compound, particularly its potential to influence cell cycle progression and modulate critical signaling pathways involved in cancer.
Biosynthetic Pathways and Precursor Studies of Anolignan a
Metabolic Origins within Plant Systems
Lignans (B1203133) are a diverse class of natural products found across the plant kingdom, playing significant roles in plant defense and physiology. Their biosynthesis begins with the phenylpropanoid pathway, a central metabolic route that converts the amino acid phenylalanine into various phenolic compounds.
The key precursors for the vast majority of lignans are monolignols, which are C6-C3 phenylpropanoid units. The most common monolignol involved in lignan (B3055560) biosynthesis is coniferyl alcohol. The initial and pivotal step in the formation of the lignan backbone is the oxidative coupling of two monolignol molecules. This dimerization is a stereoselective process that gives rise to the foundational lignan structures from which a wide variety of subclasses are derived.
Anolignan A has been isolated from the ground stems of Anogeissus acuminata and has also been reported in Terminalia phillyreifolia. nih.gov The presence of this compound in these plant species indicates that they possess the specific enzymatic machinery required to produce the dibenzylbutadiene scaffold, a less common variation of the typical lignan structures such as furofurans, furans, dibenzylbutanes, and dibenzyllactones.
Enzymatic Transformations and Catalytic Steps
The biosynthesis of lignans from monolignol precursors involves a series of enzymatic reactions that are crucial for the formation of the diverse range of lignan structures observed in nature.
Key Enzymatic Steps in General Lignan Biosynthesis:
| Enzyme Class | Function | Precursor(s) | Product(s) |
| Laccases/Peroxidases | Catalyze the one-electron oxidation of monolignols to form resonance-stabilized phenoxy radicals. | Coniferyl alcohol | Coniferyl alcohol radicals |
| Dirigent Proteins (DIRs) | Mediate the stereoselective coupling of monolignol radicals to form the initial lignan scaffold. | Coniferyl alcohol radicals | (+)- or (-)-Pinoresinol |
| Pinoresinol-Lariciresinol Reductases (PLRs) | Reduce pinoresinol to lariciresinol and subsequently to secoisolariciresinol, leading to different lignan backbones. | Pinoresinol, Lariciresinol | Lariciresinol, Secoisolariciresinol |
| Secoisolariciresinol Dehydrogenase (SDH) | Oxidizes secoisolariciresinol to matairesinol, a dibenzylbutyrolactone lignan. | Secoisolariciresinol | Matairesinol |
The initial oxidative coupling of two coniferyl alcohol radicals is a critical step that determines the basic structure of the resulting lignan. This reaction is catalyzed by oxidases such as laccases and peroxidases. The stereochemistry of this coupling is precisely controlled by dirigent proteins (DIRs), which guide the radicals into a specific orientation, leading to the formation of optically active products like pinoresinol. nsf.govresearchgate.net
Following the formation of pinoresinol (a furofuran lignan), a series of reductive steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) can lead to the formation of other lignan scaffolds. nsf.gov For instance, pinoresinol can be reduced to lariciresinol (a furan lignan), which can be further reduced to secoisolariciresinol (a dibenzylbutane lignan). nsf.gov Secoisolariciresinol can then be a substrate for secoisolariciresinol dehydrogenase (SDH) to form matairesinol, a dibenzylbutyrolactone lignan. nsf.gov
Proposed Biosynthetic Routes for Dibenzylbutadiene Lignans
The specific enzymatic pathway that leads to the formation of the butadiene moiety in dibenzylbutadiene lignans like this compound has not been experimentally determined. However, based on the established general lignan biosynthetic pathway, a plausible hypothesis is that these compounds are derived from a dibenzylbutane precursor, such as secoisolariciresinol.
Hypothetical Biosynthetic Steps to Dibenzylbutadiene Lignans:
Formation of a Dibenzylbutane Precursor: The biosynthesis would likely proceed through the established pathway to form a dibenzylbutane lignan intermediate.
Dehydrogenation/Dehydration: The key transformation would involve the enzymatic removal of two hydrogen atoms or a molecule of water from the butane chain of the dibenzylbutane precursor to introduce the conjugated double bonds of the butadiene moiety. The specific enzymes responsible for this proposed dehydrogenation or dehydration are currently unknown.
While the enzymes that catalyze the formation of a butadiene structure from a butane or butanol precursor in the context of lignan biosynthesis have not been identified, similar transformations occur in other areas of plant secondary metabolism. It is conceivable that a specific type of dehydrogenase or a dehydratase is responsible for this transformation in plants that produce dibenzylbutadiene lignans.
Further research, including precursor feeding studies with labeled compounds in Anogeissus acuminata or related species, and the identification and characterization of the enzymes involved, is necessary to definitively elucidate the biosynthetic pathway of this compound and other dibenzylbutadiene lignans.
Computational and Theoretical Research on Anolignan a
Molecular Docking Simulations for Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction patterns of ligands with the active sites of proteins.
Research has employed molecular docking to investigate the potential of Anolignan A as an inhibitor of various viral enzymes. In studies targeting the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication, this compound demonstrated strong ligand-protein interactions. nih.govfao.orgdysona.org Docking simulations predicted favorable binding energies, suggesting a significant affinity for the Mpro active site. dysona.orgscispace.com For instance, one study reported a MolDock score of -158.55 and a rerank score of -107.42 for this compound with SARS-CoV-2 Mpro. dysona.org These interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues within the binding pocket.
Similarly, this compound has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the human immunodeficiency virus. frontiersin.orgmdpi.comresearchgate.net Docking studies have helped to elucidate the binding mode of this compound within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. Computational analyses have also been used to study its interactions with the main protease of SARS-CoV-2, where it was identified as a potential inhibitor. nih.gov In a study targeting SARS-CoV-2 Mpro, this compound was shown to interact with key residues such as GLN107, THR111, and THR292. nih.gov
Table 1: Molecular Docking Results for this compound with Viral Protein Targets
| Target Protein | Organism | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Main Protease (Mpro) | SARS-CoV-2 | Not explicitly stated in kcal/mol, but showed better binding affinity than the reference drug Darunavir (-5.9 kcal/mol) nih.gov | GLN107, THR111, THR292 nih.gov |
| Main Protease (Mpro) | SARS-CoV-2 | MolDock Score: -158.55; Rerank Score: -107.42 dysona.org | Not specified dysona.org |
Note: Docking scores and methodologies can vary between different software and studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov
Currently, there is a limited body of published research specifically detailing the development of QSAR models for this compound and its derivatives. While the compound has been included in broader in silico screenings, dedicated QSAR studies focusing on a series of this compound analogues to systematically explore the impact of structural modifications on its activity are not widely available in the scientific literature. Such studies would be valuable for rationally designing new derivatives with improved binding affinity or other desirable properties.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of ligand-protein complexes and the nature of their interactions in a dynamic environment that mimics physiological conditions. nih.gov
For promising ligands identified through molecular docking, MD simulations are often the next step to validate the stability of the predicted binding pose. nih.gov In the context of this compound's interaction with viral targets like the SARS-CoV-2 main protease, MD simulations have been used to assess the stability of the this compound-Mpro complex. nih.govnih.gov These simulations track the conformational changes of both the ligand and the protein over a specific period, typically nanoseconds. nih.gov By analyzing metrics such as the root-mean-square deviation (RMSD), researchers can determine if the ligand remains stably bound within the active site or if it dissociates. nih.gov These simulations confirm the interactions observed in static docking models and can reveal additional, transient interactions that are crucial for binding. frontiersin.org
Binding Free Energy Calculations (e.g., MM-PBSA)
To provide a more quantitative estimate of binding affinity than docking scores alone, binding free energy calculations are often performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are popular for this purpose. nih.gov This technique calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov
The MM-PBSA method is typically applied to the snapshots (frames) extracted from an MD simulation trajectory. nih.gov It allows for the decomposition of the total binding energy into contributions from different energy components, such as van der Waals forces, electrostatic interactions, and solvation energies. nih.gov In studies involving potential inhibitors for SARS-CoV-2, the MM-PBSA approach has been utilized to rank top-docked compounds and confirm their high affinity for the target protein. nih.gov While Anolignans were identified as having a strong binding affinity in initial docking screens, specific ΔG (binding free energy) values for this compound from MM-PBSA calculations are not explicitly detailed in the available research, which has tended to focus these more computationally intensive calculations on a few top-ranked candidates from larger libraries. nih.gov
In Silico ADME Prediction (Excluding ADMET for safety/toxicity)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.
This compound has been subjected to in silico ADME evaluations. nih.gov These studies typically use computational tools like the SwissADME server to predict various physicochemical and pharmacokinetic parameters based on the molecule's structure. nih.gov A key part of this assessment is the evaluation against "Lipinski's rule of five," which helps predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov The parameters generally analyzed include molecular weight, the number of hydrogen bond donors and acceptors, and the logarithm of the partition coefficient (LogP), which is a measure of lipophilicity. nih.gov Studies have reported that this compound exhibits drug-like properties based on these computational predictions, suggesting it possesses a favorable profile for further development. nih.gov
Table 2: Predicted In Silico ADME Properties for this compound
| Property | Predicted Value/Compliance | Significance |
|---|---|---|
| Molecular Weight | Compliant with Lipinski's Rule | Relates to absorption and distribution |
| Hydrogen Bond Donors | Compliant with Lipinski's Rule | Influences solubility and membrane permeability |
| Hydrogen Bond Acceptors | Compliant with Lipinski's Rule | Influences solubility and membrane permeability |
| LogP | Compliant with Lipinski's Rule | Indicates appropriate lipophilicity for membrane passage |
Future Directions and Emerging Research Avenues for Anolignan a
Exploration of Undiscovered Biological Activities
The vast structural diversity of lignans (B1203133) corresponds to a wide array of pharmacological effects. While the biological profile of Anolignan A is not yet extensively documented, future research should prioritize a comprehensive screening of its activities. Drawing inspiration from the broader lignan (B3055560) family, which exhibits properties ranging from anticancer to antiviral and antioxidant, a systematic exploration of this compound's potential is warranted.
Initial in-vitro assays could focus on a panel of human cancer cell lines to assess cytotoxic or cytostatic effects. Furthermore, its potential as an antimicrobial agent against a spectrum of pathogenic bacteria and fungi should be investigated. Given the established anti-inflammatory properties of many lignans, assays to determine the effect of this compound on key inflammatory mediators, such as nitric oxide, prostaglandins, and cytokines, would be a logical next step.
Table 1: Potential Biological Activities for Future Screening of this compound
| Activity | Potential Assays | Rationale based on Lignan Research |
| Anticancer | MTT assay, clonogenic assay, apoptosis assays | Many lignans exhibit potent cytotoxic and pro-apoptotic effects on various cancer cell lines. |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays | Lignans have been identified as having activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. |
| Anti-inflammatory | Measurement of NO, PGE2, and cytokine production in macrophages | The inhibition of inflammatory pathways is a well-documented bioactivity of numerous lignans. |
| Antioxidant | DPPH radical scavenging assay, ABTS radical cation decolorization assay | The phenolic structure of lignans contributes to their significant antioxidant capacity. |
| Antiviral | Plaque reduction assays, viral entry and replication assays | Certain lignans have demonstrated inhibitory effects against a range of viruses. |
Advanced Synthetic Methodologies for Complex Analogues
The development of novel and efficient synthetic routes to this compound and its analogues is crucial for enabling detailed biological evaluation and structure-activity relationship (SAR) studies. While the total synthesis of some lignans has been achieved, future efforts for this compound should focus on methodologies that allow for the facile generation of a diverse library of analogues.
Strategies such as diversity-oriented synthesis could be employed to create a range of structurally related compounds from a common intermediate. This would involve the systematic modification of key functional groups and stereocenters within the this compound scaffold. The synthesis of these analogues would be instrumental in identifying the key structural features responsible for any observed biological activity and in optimizing potency and selectivity.
Integration of Multi-Omics Data in Mechanistic Studies
To elucidate the mechanism of action of this compound at a molecular level, a systems biology approach integrating various "omics" technologies will be indispensable. Once a significant biological activity is identified, transcriptomics, proteomics, and metabolomics studies can provide a global view of the cellular response to this compound treatment.
For instance, if this compound demonstrates anticancer activity, transcriptomic analysis (e.g., RNA-seq) of treated cancer cells could reveal changes in gene expression profiles, highlighting pathways involved in cell cycle regulation, apoptosis, or metastasis. Proteomic analysis could then identify changes in protein expression and post-translational modifications, while metabolomics could uncover alterations in cellular metabolism. Integrating these datasets would provide a comprehensive understanding of the compound's mechanism of action.
Development of Advanced Computational Models for Prediction
In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can significantly accelerate the drug discovery process for this compound. Once a sufficient number of analogues with corresponding biological activity data are available, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.
Molecular docking studies can be employed to predict the binding mode of this compound and its analogues to specific protein targets. This can provide valuable insights into the molecular basis of their activity and guide the design of more potent and selective inhibitors. These computational models, in conjunction with experimental data, will facilitate a more rational and efficient approach to lead optimization.
Table 2: Illustrative Computational Approaches for this compound Research
| Computational Method | Application | Potential Outcome |
| QSAR | Predicting the biological activity of novel analogues | Identification of key structural descriptors correlated with activity. |
| Molecular Docking | Predicting the binding mode of this compound to a protein target | Understanding the molecular interactions driving biological activity. |
| Molecular Dynamics | Simulating the dynamic behavior of the this compound-protein complex | Assessing the stability of the predicted binding mode over time. |
Investigation of this compound's Role in Plant Physiology and Ecology
Understanding the natural role of this compound in the plant species from which it is derived is another important avenue of future research. Lignans are known to play crucial roles in plant defense against herbivores and pathogens. nih.govresearchgate.netmdpi.com Investigations into the biosynthesis of this compound and its regulation in response to biotic and abiotic stresses could provide valuable insights into its ecological function.
Studies could explore the localization of this compound within the plant tissues and its concentration changes in response to fungal infection or insect attack. This line of research would not only enhance our understanding of plant chemical ecology but could also inform metabolic engineering strategies to enhance disease resistance in crop plants. frontiersin.org
Q & A
Q. What are the established synthetic routes for Anolignan A, and what key reaction conditions influence yield and selectivity?
- Methodological Answer: this compound is synthesized via a multi-step process involving enyne metathesis and palladium-catalyzed hydrogenation. The initial step uses 10 mol% catalyst 1g in toluene at 80°C to convert precursor 196 to intermediate 196. Subsequent hydrogenation of 197 yields this compound. Critical variables include catalyst loading, solvent choice, and temperature. Deviations in these conditions (e.g., lower catalyst loading or alternative solvents) may reduce yield or selectivity .
Q. How is this compound structurally characterized to confirm its identity and purity?
- Methodological Answer: Characterization typically involves NMR (¹H/¹³C), mass spectrometry, and HPLC. For novel compounds, full spectral data (e.g., COSY, HSQC) and elemental analysis are required. Purity is assessed via HPLC (>95% purity threshold) and melting point consistency. Researchers should cross-reference data with synthetic intermediates (e.g., precursor 197) to confirm structural integrity .
Q. What are the recommended protocols for reproducing this compound synthesis from published literature?
- Methodological Answer: Reproducibility requires strict adherence to reported conditions: catalyst type (1g), solvent (toluene), and temperature (80°C). Detailed experimental logs, including reaction time and purification steps (e.g., column chromatography gradients), must be documented. For peer validation, supplementary materials should include raw spectral data and instrument calibration details .
Q. Which analytical techniques are suitable for detecting byproducts during this compound synthesis?
- Methodological Answer: High-resolution LC-MS or GC-MS can identify low-abundance byproducts. For polar byproducts, reverse-phase HPLC with UV/Vis or ELSD detection is preferred. Quantify impurities using internal standards and validate methods with spiked samples .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) using validated cell lines or biochemical models. Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM range). Replicate experiments in triplicate and report IC₅₀ values with confidence intervals .
Advanced Research Questions
Q. What strategies can optimize the palladium-catalyzed hydrogenation step in this compound synthesis to minimize byproducts?
- Methodological Answer: Optimize catalyst-to-substrate ratios (e.g., 5–15 mol% Pd/C) and hydrogen pressure (1–3 atm). Monitor reaction progress via TLC or in-situ FTIR. Alternative catalysts (e.g., Wilkinson’s catalyst) or solvent systems (e.g., ethanol/water) may improve selectivity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer: Conduct systematic reviews to identify methodological variances (e.g., assay conditions, cell lines). Replicate conflicting studies with standardized protocols. Use meta-analysis tools to assess effect sizes and heterogeneity. Report raw datasets to enable cross-validation .
Q. What computational methods support the prediction of this compound’s reactivity in novel synthetic pathways?
- Methodological Answer: Density functional theory (DFT) calculations can model transition states and predict regioselectivity. Molecular docking may guide bioactivity hypotheses. Validate predictions with kinetic studies (e.g., Arrhenius plots) and isotopic labeling .
Q. How should researchers design experiments to investigate this compound’s metabolic stability in vitro?
- Methodological Answer: Use liver microsomes or hepatocyte models with LC-MS/MS to track metabolite formation. Include phase I/II enzyme cofactors (e.g., NADPH, UDPGA). Compare half-life (t₁/₂) and intrinsic clearance (CLint) across species. Control for protein binding and matrix effects .
Q. What frameworks ensure ethical and rigorous hypothesis generation for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
